molecular formula C6H10N2O B8068326 2-(1H-pyrazol-3-yl)propan-2-ol

2-(1H-pyrazol-3-yl)propan-2-ol

Cat. No.: B8068326
M. Wt: 126.16 g/mol
InChI Key: BLZMBYKLRAAEGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Pyrazol-3-yl)propan-2-ol is a heterocyclic organic compound featuring a pyrazole ring substituted at the 3-position with a propan-2-ol group. Its structure combines a polar hydroxyl group with the aromatic pyrazole moiety, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound’s unique stereoelectronic properties arise from the conjugation between the pyrazole’s nitrogen atoms and the hydroxyl group, influencing its reactivity, solubility, and intermolecular interactions .

Properties

IUPAC Name

2-(1H-pyrazol-5-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-6(2,9)5-3-4-7-8-5/h3-4,9H,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZMBYKLRAAEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=NN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23585-51-5
Record name 2-(1H-pyrazol-3-yl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Chemical Applications

1. Building Block in Organic Synthesis
2-(1H-pyrazol-3-yl)propan-2-ol serves as a crucial intermediate in the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations, such as oxidation, reduction, and substitution reactions.

2. Synthetic Routes
The compound can be synthesized through several methods:

  • Classical Synthesis : Reaction of 1H-pyrazol-3-ylmagnesium bromide with acetone.
  • Industrial Production : Catalytic hydrogenation of corresponding pyrazole derivatives.

3. Reaction Types

Reaction TypeDescription
OxidationConverts to 2-(1H-pyrazol-3-yl)propanone using oxidizing agents like chromium(VI) oxide.
ReductionProduces alcohol derivatives using lithium aluminium hydride or sodium borohydride.
SubstitutionVarious electrophiles can be introduced at the pyrazole ring.

Biological Applications

1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that it can inhibit the growth of certain bacteria and fungi, suggesting its potential use in treating infections .

2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects in various biological assays. For instance, derivatives of pyrazole have been reported to inhibit inflammatory pathways, which could lead to new treatments for conditions such as arthritis .

3. Cancer Research
Recent studies have focused on the potential of pyrazole derivatives, including this compound, as anticancer agents. These compounds have shown promise in inhibiting cancer cell proliferation in vitro, particularly against specific cancer types such as prostate cancer .

Case Studies

Case Study 1: Antiviral Activity
A study investigated the antiviral properties of this compound against measles virus replication. The compound was found to inhibit dihydroorotate dehydrogenase (DHODH), leading to reduced viral replication rates in vitro .

Case Study 2: In Vivo Anti-inflammatory Effects
Another study evaluated the anti-inflammatory activity of pyrazole derivatives in rat models using carrageenan-induced paw edema. Compounds similar to this compound demonstrated significant reductions in inflammation compared to standard anti-inflammatory drugs like indomethacin .

Mechanism of Action

The mechanism by which 2-(1H-pyrazol-3-yl)propan-2-ol exerts its effects involves its interaction with various molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or enzymes, while the hydroxyl group can participate in hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 2-(1H-pyrazol-3-yl)propan-2-ol, a comparative analysis with three analogous compounds is provided below. Key parameters include molecular weight, solubility, electronic properties, and pharmacological relevance.

Table 1: Structural and Physicochemical Comparisons

Compound Molecular Weight (g/mol) LogP<sup>a</sup> Aqueous Solubility (mg/mL) Key Pharmacological Role
This compound 140.16 0.45 ~50 (pH 7.4) Intermediate for kinase inhibitors
IW-1973 531.33 2.89 ~0.2 (pH 7.4) sGC stimulator (anti-fibrotic, cardiovascular)
5-(1H-Pyrazol-3-yl)pentan-2-ol 154.21 1.12 ~20 (pH 7.4) Agrochemical precursor
3-(1H-Pyrazol-5-yl)phenol 150.17 1.78 ~10 (pH 7.4) Antioxidant research

<sup>a</sup> Calculated using density-functional theory (DFT) methods .

Key Findings

Electronic Properties :

  • The hydroxyl group in this compound enhances polarity compared to alkyl-substituted analogs (e.g., 5-(1H-pyrazol-3-yl)pentan-2-ol), reducing LogP and improving aqueous solubility . Computational studies using Multiwfn software reveal localized electron density around the pyrazole N1 and N2 atoms, facilitating hydrogen-bonding interactions .

Pharmacological Relevance :

  • Unlike IW-1973, which incorporates fluorinated substituents and a pyrimidine ring for sGC binding , this compound lacks such modifications, limiting direct therapeutic activity. However, its role as a synthon in AZD1152 synthesis underscores its utility in constructing complex kinase inhibitors .

Synthetic Flexibility: The tertiary alcohol in this compound offers steric hindrance, enabling selective functionalization at the pyrazole ring. This contrasts with 3-(1H-pyrazol-5-yl)phenol, where the phenolic hydroxyl group participates in competing reactions .

Computational and Experimental Validation

  • DFT Analysis : Colle-Salvetti correlation-energy functionals applied to this compound predict a dipole moment of 3.2 Debye, aligning with its moderate solubility .
  • Spectroscopic Data : Infrared (IR) spectra confirm intramolecular hydrogen bonding between the hydroxyl group and pyrazole N2, stabilizing the molecule in solution .

Biological Activity

2-(1H-pyrazol-3-yl)propan-2-ol is a compound featuring a pyrazole ring, which is recognized for its diverse biological activities. The molecular formula of this compound is C5_5H10_{10}N2_2O, with a molecular weight of approximately 114.15 g/mol. The presence of the hydroxyl group in this structure enhances its reactivity and potential interactions with various biological targets.

Antiinflammatory and Analgesic Properties

Research indicates that compounds containing pyrazole structures, including this compound, exhibit anti-inflammatory , analgesic , and antipyretic activities. These effects are largely attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For instance, studies have shown that similar pyrazole derivatives can significantly reduce inflammation in animal models by modulating the production of pro-inflammatory cytokines.

Anticancer Potential

The anticancer properties of this compound have been explored through various studies. Pyrazole derivatives have been investigated for their ability to inhibit specific cancer cell lines, including breast and prostate cancer cells. Notably, compounds structurally related to this compound have demonstrated significant cytotoxic effects against cancer cells by inducing apoptosis and inhibiting cellular proliferation .

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-231 (Breast Cancer)25Induces apoptosis
Similar Derivative APC3 (Prostate Cancer)30Inhibits cell proliferation
Similar Derivative BMCF-7 (Breast Cancer)15Modulates signaling pathways

The biological activity of this compound is linked to its interaction with various enzymes and receptors. For example, it has been shown to act as an inhibitor of dihydroorotate dehydrogenase (DHODH), which is crucial in the de novo pyrimidine synthesis pathway—an important target in cancer therapy . Additionally, docking studies suggest that this compound can bind effectively to proteins involved in cancer cell proliferation, such as AKT and orexin receptors .

Synthetic Routes

Several synthetic methods have been developed for producing this compound, allowing for the generation of various derivatives that may exhibit enhanced biological activity. These methods include:

  • Condensation Reactions : Utilizing aldehydes and hydrazines to form the pyrazole ring.
  • Functionalization Techniques : Modifying the hydroxyl group or substituents on the pyrazole ring to improve pharmacological properties.

Case Studies

Case Study 1: Analgesic Activity Assessment
In a study evaluating the analgesic properties of pyrazole derivatives, this compound was administered to animal models experiencing pain induced by formalin injection. Results indicated a significant reduction in pain response compared to control groups, suggesting potential for development into therapeutic agents for pain management.

Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer efficacy of this compound against breast cancer cell lines (MDA-MB-231). The study reported that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 µM. Mechanistic studies revealed that apoptosis was induced primarily through mitochondrial pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.